molecular formula C15H10BrClN2OS B5220064 4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide

4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide

Cat. No. B5220064
M. Wt: 381.7 g/mol
InChI Key: NTVLCJCBNSPHBS-UHFFFAOYSA-N
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Description

4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the benzothiophene family of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects
4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to inhibit the replication of certain viruses, such as hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a useful tool for studying these biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Finally, future research could focus on developing new derivatives of this compound with improved potency and selectivity for specific biological targets.

Synthesis Methods

The synthesis of 4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid with 4-pyridinylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to yield 4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide.

Scientific Research Applications

4-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

4-bromo-3-chloro-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c16-10-2-1-3-11-12(10)13(17)14(21-11)15(20)19-8-9-4-6-18-7-5-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVLCJCBNSPHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-chloro-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide

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